![molecular formula C8H14O2 B14307854 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane CAS No. 112176-61-1](/img/structure/B14307854.png)
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is an organic compound that features an oxirane (epoxide) ring and an allyl ether group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Epoxidation of Allyl Ethers: : One common method to synthesize 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
-
Industrial Production Methods: : Industrially, the compound can be produced through the epoxidation of allyl ethers using hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method is advantageous due to its high selectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The oxirane ring in 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane can undergo oxidation reactions. For example, it can be converted to a diol using osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) can open the oxirane ring, yielding the corresponding diol.
-
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring. For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of amino alcohols or thioethers, respectively.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
Diols: From oxidation or reduction reactions
Amino Alcohols: From nucleophilic substitution with amines
Thioethers: From nucleophilic substitution with thiols
Aplicaciones Científicas De Investigación
Chemistry
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It serves as a substrate for epoxide hydrolases, enzymes that play a role in the metabolism of epoxides in living organisms.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. Epoxide-containing molecules are investigated for their anticancer, antibacterial, and antiviral activities.
Industry
Industrially, this compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed processes in biological systems or polymerization reactions in industrial settings.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Oxide: A simpler epoxide with a similar reactivity profile but lacks the allyl ether group.
Propylene Oxide: Another simple epoxide, used extensively in the production of polyurethanes.
Glycidol: Contains both an epoxide and a hydroxyl group, making it more versatile in certain reactions.
Uniqueness
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is unique due to the presence of both an oxirane ring and an allyl ether group. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler epoxides. Its structure provides opportunities for selective modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
112176-61-1 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(2-prop-2-enoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(2,3)7-6-9-7/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
MSMPSVLPYLQWKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CO1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


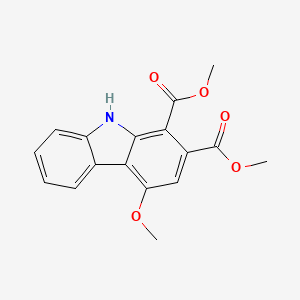
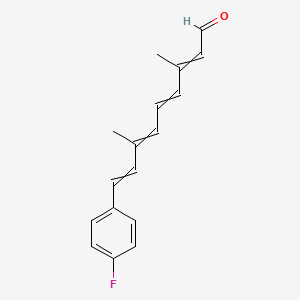
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
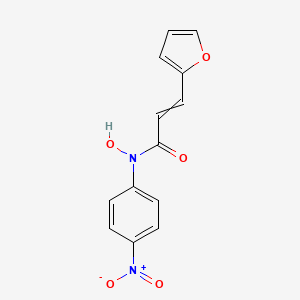
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
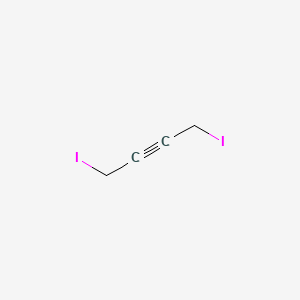
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
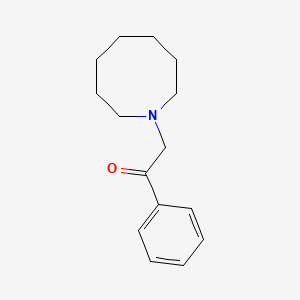
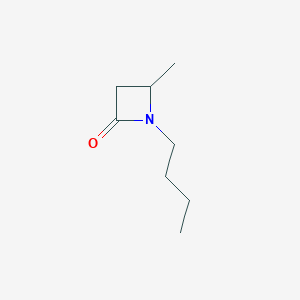
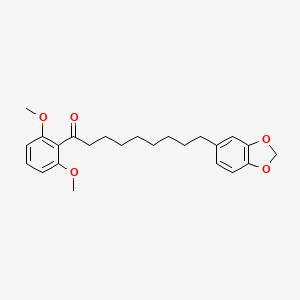
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
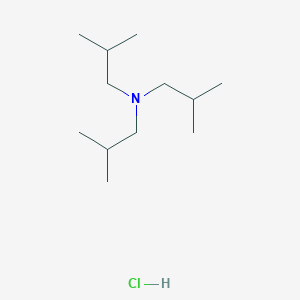
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
